molecular formula C10H8ClNO3 B13134870 Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate

Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate

Cat. No.: B13134870
M. Wt: 225.63 g/mol
InChI Key: UEVPABFDIGSOGG-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate is a benzoxazole derivative known for its diverse applications in medicinal chemistry and material science. Benzoxazole derivatives are prominent due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-1,3-benzoxazole-2-carboxylate typically involves the reaction of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to enhance yield and efficiency. Catalysts such as metal catalysts or nanocatalysts are used to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-chloro-1,3-benzothiazole-2-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.

    Ethyl 6-chloro-1,3-benzimidazole-2-carboxylate: Contains a nitrogen atom in place of oxygen.

Uniqueness

Ethyl 6-chloro-1,3-benzoxazole-2-carboxylate is unique due to its oxygen-containing benzoxazole ring, which imparts distinct electronic properties and reactivity compared to its sulfur and nitrogen analogs . This uniqueness makes it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 6-chloro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3

InChI Key

UEVPABFDIGSOGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

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